molecular formula C16H21N3OS2 B4540308 5-{[(2-methylbenzyl)sulfanyl]methyl}-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol

5-{[(2-methylbenzyl)sulfanyl]methyl}-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B4540308
M. Wt: 335.5 g/mol
InChI Key: XFPDRIHPPCVZMN-UHFFFAOYSA-N
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Description

5-{[(2-methylbenzyl)sulfanyl]methyl}-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that features a triazole ring, a tetrahydrofuran moiety, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(2-methylbenzyl)sulfanyl]methyl}-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfanyl Group: This step often involves the reaction of a suitable thiol with a halogenated precursor.

    Attachment of the Tetrahydrofuran Moiety: This can be done through nucleophilic substitution reactions where the tetrahydrofuran ring is introduced.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can undergo reduction under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfanyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities such as antimicrobial, antifungal, or anticancer properties. These activities can be explored through in vitro and in vivo studies.

Medicine

In medicinal chemistry, this compound can be investigated for its potential as a drug candidate. Its ability to interact with biological targets makes it a promising scaffold for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-{[(2-methylbenzyl)sulfanyl]methyl}-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, while the sulfanyl group can form covalent bonds with nucleophilic sites on proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-{[(2-Methylbenzyl)sulfonyl]methyl}-2-furoic acid
  • 5-{[(2-Methylbenzyl)sulfanyl]methyl}-2-furoato

Uniqueness

Compared to similar compounds, 5-{[(2-methylbenzyl)sulfanyl]methyl}-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the tetrahydrofuran moiety, which can impart different physicochemical properties and biological activities. The combination of the triazole ring and the sulfanyl group also provides a distinct reactivity profile, making it a valuable compound for various applications.

Properties

IUPAC Name

3-[(2-methylphenyl)methylsulfanylmethyl]-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3OS2/c1-12-5-2-3-6-13(12)10-22-11-15-17-18-16(21)19(15)9-14-7-4-8-20-14/h2-3,5-6,14H,4,7-11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFPDRIHPPCVZMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSCC2=NNC(=S)N2CC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-{[(2-methylbenzyl)sulfanyl]methyl}-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
Reactant of Route 2
5-{[(2-methylbenzyl)sulfanyl]methyl}-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
Reactant of Route 3
5-{[(2-methylbenzyl)sulfanyl]methyl}-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
5-{[(2-methylbenzyl)sulfanyl]methyl}-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
5-{[(2-methylbenzyl)sulfanyl]methyl}-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
5-{[(2-methylbenzyl)sulfanyl]methyl}-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol

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